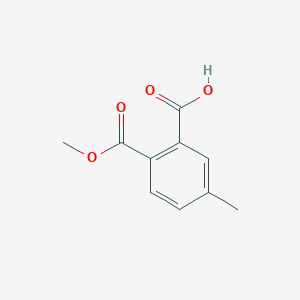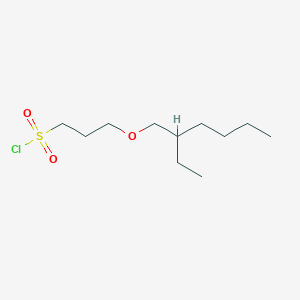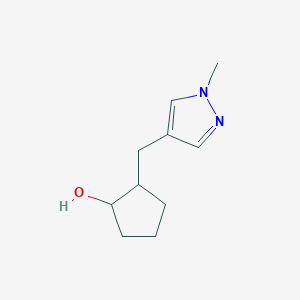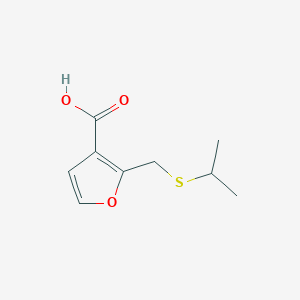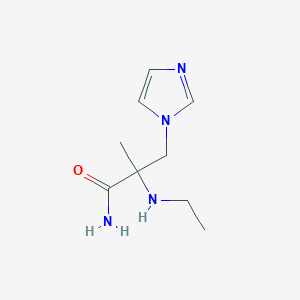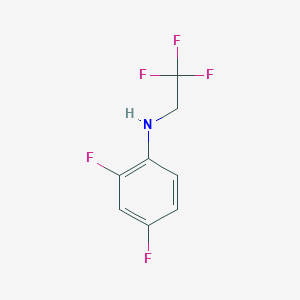
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N. This compound is characterized by the presence of both difluoro and trifluoro groups attached to an aniline structure. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves the N-trifluoroethylation of 2,4-difluoroaniline. This reaction can be catalyzed by iron porphyrin in the presence of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction proceeds via a one-pot N–H insertion reaction conducted through cascade diazotization/N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of readily available primary amines and secondary anilines as starting materials allows for efficient production of N-trifluoroethylated anilines in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: The aniline group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: Fluorinated anilines are often explored for their potential as pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the difluoroaniline structure.
2,4,6-Trifluoroaniline: Contains an additional fluorine atom compared to 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline.
Uniqueness
This compound is unique due to the combination of both difluoro and trifluoro groups, which imparts distinct chemical properties.
Eigenschaften
Molekularformel |
C8H6F5N |
|---|---|
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6F5N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI-Schlüssel |
MHXDNVGYZVHNOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


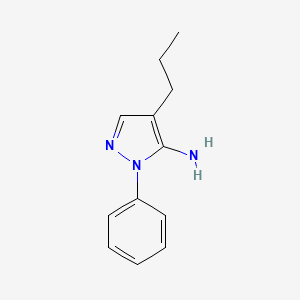

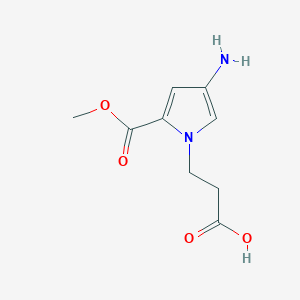
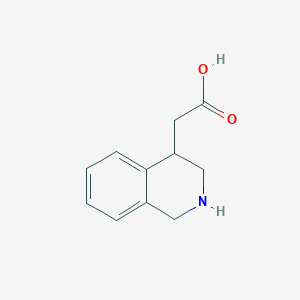

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
